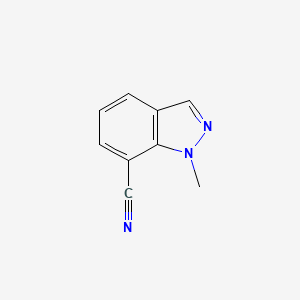

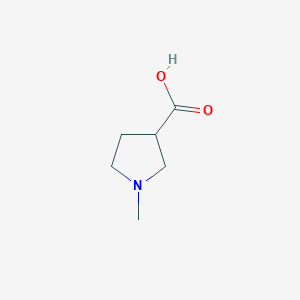

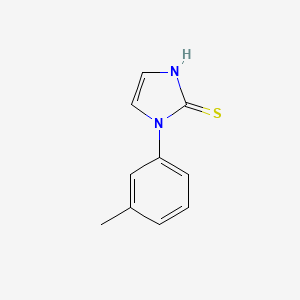

1-(3-methylphenyl)-1H-imidazole-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

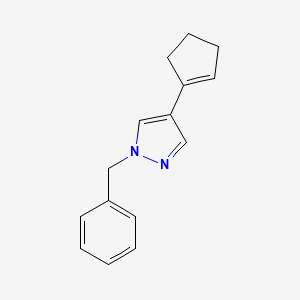

1-(3-methylphenyl)-1H-imidazole-2-thiol, also known as MIT, is a heterocyclic organic compound that contains an imidazole ring and a thiol group. It has been used in various scientific research applications due to its unique properties, including its ability to inhibit the growth of certain microorganisms and its potential as a therapeutic agent for various diseases.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Imidazole and its derivatives, including compounds like 1-(3-methylphenyl)-1H-imidazole-2-thiol, are key subjects of chemical synthesis and transformation studies. The synthesis of imidazole derivatives, including those phosphorylated at the 4-position, reveals their significant chemical and biological properties. These properties include insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other types of activities, showcasing their broad application in pharmaceutical and agrochemical fields (Abdurakhmanova et al., 2018).

Therapeutic Versatility

Imidazole derivatives are recognized for their therapeutic versatility, with numerous studies investigating their diverse pharmacological activities. The review of imidazo[2,1-b]-thiazoles underlines the scaffold's potential in medicinal chemistry, inspiring the design of compounds based on imidazole for various therapeutic applications. This underscores the relevance of this compound in drug discovery and development processes (Shareef et al., 2019).

Antimicrobial Activities

The antimicrobial potential of imidazole derivatives is well-documented, suggesting that compounds like this compound could serve as valuable intermediates in the synthesis of antimicrobial agents. This application is critical in addressing the challenge of microbial resistance and developing new antimicrobial therapies (2022).

Material Science Applications

In material science, the structural attributes of imidazole derivatives, including this compound, find application in the synthesis of advanced materials. For instance, zeolite imidazolate frameworks (ZIFs), which incorporate imidazole linkers, demonstrate the compound's potential in the development of new materials with applications ranging from catalysis to gas storage (Sankar et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of 1-(3-methylphenyl)-1H-imidazole-2-thiol is Cytochrome P450 130 . Cytochrome P450 130 is an enzyme that plays a crucial role in the metabolism of drugs and other xenobiotics .

Mode of Action

It is known that the compound interacts with its target, cytochrome p450 130, potentially influencing the enzyme’s activity

Biochemical Pathways

Given its interaction with cytochrome p450 130, it is likely that the compound affects pathways related to the metabolism of drugs and other xenobiotics

Result of Action

Given its interaction with Cytochrome P450 130, it is likely that the compound influences the metabolism of drugs and other xenobiotics

Propiedades

IUPAC Name |

3-(3-methylphenyl)-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-8-3-2-4-9(7-8)12-6-5-11-10(12)13/h2-7H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDRJIVMFXHPFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=CNC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948211 |

Source

|

| Record name | 1-(3-Methylphenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25372-35-4 |

Source

|

| Record name | 1-(3-Methylphenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.